2,4-Diamino-6-[N-(3',5'-dimethoxybenzyl)-N-methylamino]pyrido[2,3-D]pyrimidine
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Overview
Description
2,4-Diamino-6-[N-(3’,5’-Dimethoxybenzyl)-N-Methylamino]Pyrido[2,3-D]Pyrimidine is an organic compound belonging to the class of pyrido[2,3-d]pyrimidines This compound is characterized by its pyridopyrimidine ring system, which contains three nitrogen atoms at the 1-, 3-, and 8- positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-6-[N-(3’,5’-Dimethoxybenzyl)-N-Methylamino]Pyrido[2,3-D]Pyrimidine typically involves the following steps:
Formation of the Pyrido[2,3-D]Pyrimidine Core: The core structure is synthesized through a series of condensation reactions involving appropriate precursors.
Introduction of the 3’,5’-Dimethoxybenzyl Group: This step involves the alkylation of the pyrido[2,3-d]pyrimidine core with 3’,5’-dimethoxybenzyl chloride under basic conditions.
Methylation: The final step involves the methylation of the amino group using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,4-Diamino-6-[N-(3’,5’-Dimethoxybenzyl)-N-Methylamino]Pyrido[2,3-D]Pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrido[2,3-d]pyrimidine derivatives.
Scientific Research Applications
2,4-Diamino-6-[N-(3’,5’-Dimethoxybenzyl)-N-Methylamino]Pyrido[2,3-D]Pyrimidine has been explored for various scientific research applications:
Medicinal Chemistry: Investigated as a potential inhibitor of dihydrofolate reductase, an enzyme involved in folate metabolism.
Pharmacology: Studied for its potential to inhibit the growth of certain cancer cell lines and pathogens such as Pneumocystis carinii.
Biochemistry: Used as a tool to study enzyme inhibition and folate metabolism pathways.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of dihydrofolate reductase. This enzyme is crucial for the synthesis of tetrahydrofolate, a cofactor involved in the synthesis of nucleotides and amino acids. By inhibiting dihydrofolate reductase, the compound disrupts DNA synthesis and cell division, leading to the death of rapidly dividing cells such as cancer cells and certain pathogens .
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-6-(2,5-Dimethoxybenzyl)-5-Methylpyrido[2,3-D]Pyrimidine: Another pyrido[2,3-d]pyrimidine derivative with similar structural features and biological activity.
2,4-Diamino-5-Methyl-6-[(3,4,5-Trimethoxy-N-Methylanilino)Methyl]Pyrido[2,3-D]Pyrimidine: A related compound with modifications at the benzyl group, affecting its biological activity.
Uniqueness
2,4-Diamino-6-[N-(3’,5’-Dimethoxybenzyl)-N-Methylamino]Pyrido[2,3-D]Pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological properties. The presence of the 3’,5’-dimethoxybenzyl group enhances its lipophilicity and ability to interact with the active site of dihydrofolate reductase, making it a potent inhibitor.
Properties
Molecular Formula |
C17H20N6O2 |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
6-N-[(3,5-dimethoxyphenyl)methyl]-6-N-methylpyrido[2,3-d]pyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C17H20N6O2/c1-23(9-10-4-12(24-2)7-13(5-10)25-3)11-6-14-15(18)21-17(19)22-16(14)20-8-11/h4-8H,9H2,1-3H3,(H4,18,19,20,21,22) |
InChI Key |
XWCCXDBXMCTZPW-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC(=CC(=C1)OC)OC)C2=CC3=C(N=C(N=C3N=C2)N)N |
Origin of Product |
United States |
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